molecular formula C23H26N2O3 B5552908 1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone

1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone

Cat. No. B5552908
M. Wt: 378.5 g/mol
InChI Key: AYKXMOZMKXOGKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazinone derivatives, including compounds similar to 1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone, often involves reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under various conditions such as solution, solvent-free, or solid-phase conditions, leading to a range of compounds including piperazinones (Aparicio et al., 2006). This method provides a straightforward path to synthesizing diverse piperazinone compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone, such as 3-Hydro­xy-6-methyl-2-[4-(3-tri­fluoromethyl­phenyl)piperazin-1-yl­methyl]-4H-pyran-4-one, features the piperazine ring displaying an almost perfect chair conformation. The conformation of these molecules is significantly influenced by intra- and intermolecular hydrogen bonds (Köysal et al., 2004).

Chemical Reactions and Properties

Piperazinones can undergo various chemical reactions, including straightforward access to derivatives through the reaction of carboxylated or phosphorylated 1,2-diaza-1,3-butadienes, producing compounds through 1,4-addition and internal heterocyclization processes. These reactions are versatile, allowing for the synthesis of a wide range of compounds including pyrazines and quinoxalines, showcasing the chemical reactivity and functional diversity of piperazinone derivatives (Aparicio et al., 2006).

Physical Properties Analysis

The physical properties of piperazinone derivatives are closely related to their molecular structure. The chair conformation of the piperazine ring and the nature of substituents significantly influence the physical properties of these compounds, such as solubility and crystallinity. The intra- and intermolecular hydrogen bonds play a crucial role in determining these physical properties, as seen in related compounds (Köysal et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-(2-biphenylyl)-5-methyl-4-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperazinone and its analogs are highlighted by their reactivity towards various reagents and conditions, leading to a plethora of potential chemical transformations. The synthesis methods applied to these compounds demonstrate their ability to participate in complex chemical reactions, enabling the creation of a diverse range of piperazinone-based molecules with potential applications in various fields (Aparicio et al., 2006).

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Compounds featuring piperazine linkers have shown significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. Notably, certain derivatives have demonstrated more effective biofilm inhibition activities than Ciprofloxacin, indicating potential applications in combating bacterial biofilms and infections (Mekky & Sanad, 2020).

Synthetic Chemistry

The inclusion of piperazine and morpholine moieties in the synthesis of various derivatives has been explored for enhancing the yield and efficiency of the synthetic methods. These studies underscore the versatility of these moieties in facilitating the synthesis of complex molecules, which could be leveraged in the development of new materials or pharmaceuticals (Bhat et al., 2018).

Heterocyclic Chemistry

The preparation and use of piperazinones and related compounds in heterocyclic chemistry have been detailed, with applications ranging from the development of new pharmaceuticals to materials science. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic structures, highlighting their importance in medicinal chemistry and drug development (Aparicio et al., 2006).

Anticonvulsant and Antimicrobial Activities

Research into the anticonvulsant and antimicrobial properties of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, which share functional similarities with the compound , has shown promising results. These studies offer a foundation for further exploration into the potential therapeutic applications of such compounds (Aytemi̇r et al., 2004).

Novel Herbicidal Agents

The synthesis and application of novel herbicidal agents featuring piperazine-2,6-diones have been explored, with certain compounds displaying significant herbicidal activity. This research suggests the potential of piperazine derivatives in agricultural applications, providing a new approach to weed control (Li et al., 2005).

properties

IUPAC Name

5-methyl-4-(oxane-4-carbonyl)-1-(2-phenylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17-15-25(21-10-6-5-9-20(21)18-7-3-2-4-8-18)22(26)16-24(17)23(27)19-11-13-28-14-12-19/h2-10,17,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKXMOZMKXOGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2CCOCC2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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